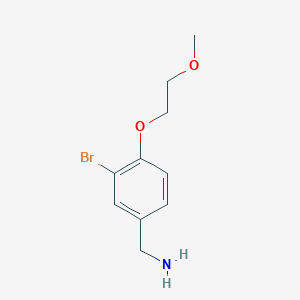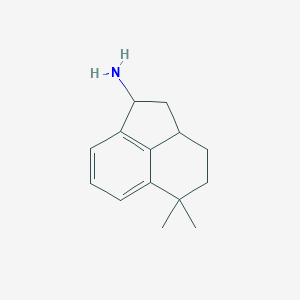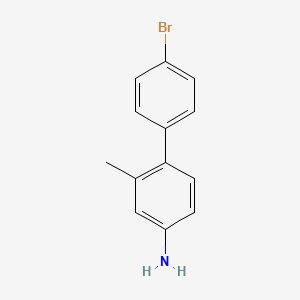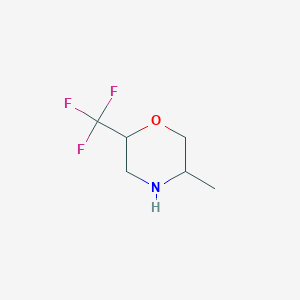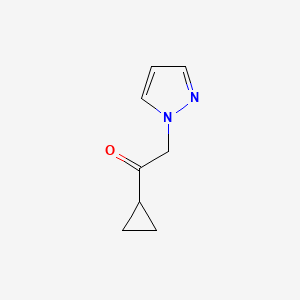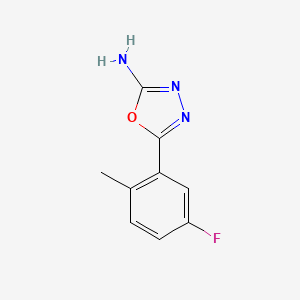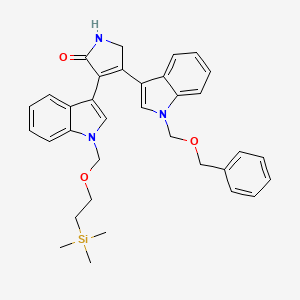
4-(1-(Benzyloxymethyl)-1H-indol-3-yl)-3-(1-((2-(triméthylsilyl)-éthoxy)méthyl)-1H-indol-3-yl)-1H-pyrrol-2(5H)-one
Vue d'ensemble
Description
4-(1-(Benzyloxymethyl)-1H-indol-3-yl)-3-(1-((2-(trimethylsilyl)-ethoxy)methyl)-1H-indol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C34H37N3O3Si and its molecular weight is 563.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-(Benzyloxymethyl)-1H-indol-3-yl)-3-(1-((2-(trimethylsilyl)-ethoxy)methyl)-1H-indol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(Benzyloxymethyl)-1H-indol-3-yl)-3-(1-((2-(trimethylsilyl)-ethoxy)methyl)-1H-indol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Les dérivés de l'indole sont couramment utilisés comme intermédiaires dans la synthèse de produits pharmaceutiques. La structure du composé suggère une utilité potentielle dans le développement de médicaments en raison de la présence de l'indole, qui est une structure de base dans de nombreuses molécules pharmacologiquement actives . Sa structure complexe pourrait être un précurseur dans la synthèse de composés ayant des propriétés antivirales, anti-inflammatoires ou anticancéreuses.
Recherche antivirale
Les dérivés de l'indole se sont avérés prometteurs comme agents antiviraux. Le composé pourrait être étudié pour son efficacité contre divers virus à ARN et à ADN, en tirant parti de ses moitiés d'indole qui ont été rapportées pour présenter une activité inhibitrice contre des virus comme le virus de la grippe A et le virus Coxsackie B4 .
Thérapeutiques contre le cancer
La complexité structurelle de ce composé, avec plusieurs unités d'indole, peut lui permettre d'interagir avec la tubuline - une protéine essentielle à la division cellulaire. Cette interaction pourrait inhiber la polymérisation de la tubuline, un mécanisme prometteur pour les médicaments anticancéreux, car elle peut potentiellement arrêter la croissance des cellules cancéreuses .
Synthèse organique
En chimie organique, le groupe triméthylsilyle est souvent utilisé comme groupe protecteur ou comme précurseur d'autres transformations chimiques. Ce composé, avec sa partie triméthylsilyle, pourrait être précieux dans la synthèse d'autres molécules organiques complexes, servant d'intermédiaire ou de réactif clé .
Chimie analytique
La structure du composé indique une utilisation potentielle en chimie analytique, en particulier en chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) en tant qu'agent silylant. La silylation aide à la formation de dérivés volatils de composés, facilitant leur analyse par GC-MS .
Détection des hormones stéroïdiennes
Compte tenu des caractéristiques structurelles du composé, il peut être utile dans la détection des hormones stéroïdiennes telles que l'œstradiol-17-alpha-éthinyl et l'estrone. Cette application est particulièrement pertinente dans le domaine de l'endocrinologie et pour l'étude des troubles liés aux hormones .
Biologie végétale
Les dérivés de l'indole jouent un rôle important dans la biologie végétale car ils sont structurellement similaires aux hormones végétales comme l'acide indole-3-acétique. Ce composé pourrait être utilisé dans la recherche relative à la synthèse ou à la modulation des hormones végétales, impactant les études sur la croissance et le développement des plantes .
Propriétés
IUPAC Name |
3-[1-(phenylmethoxymethyl)indol-3-yl]-4-[1-(2-trimethylsilylethoxymethyl)indol-3-yl]-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O3Si/c1-41(2,3)18-17-39-23-37-21-30(27-14-8-10-16-32(27)37)33-28(19-35-34(33)38)29-20-36(31-15-9-7-13-26(29)31)24-40-22-25-11-5-4-6-12-25/h4-16,20-21H,17-19,22-24H2,1-3H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIITZFCGHFDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=CC=CC=C21)C3=C(CNC3=O)C4=CN(C5=CC=CC=C54)COCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



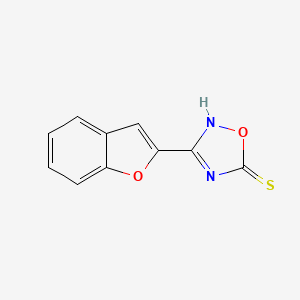

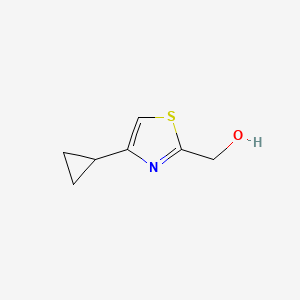
![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
